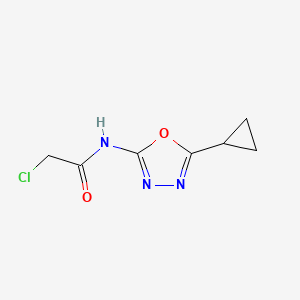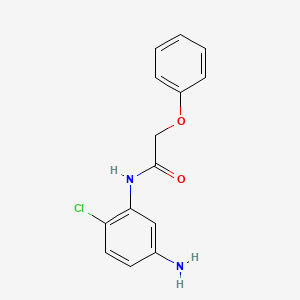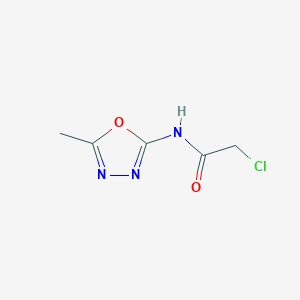
2-cloro-N-(5-metil-1,3,4-oxadiazol-2-il)acetamida
Descripción general
Descripción
“2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide” is a compound that contains an oxadiazole ring, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Physical And Chemical Properties Analysis
The molecular formula of “2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide” is C5H6ClN3O2, and its molecular weight is 175.57 .Aplicaciones Científicas De Investigación
Bioactividad Agrícola
Derivados de 1,3,4-oxadiazol: , como el compuesto en cuestión, han mostrado resultados prometedores en la bioactividad agrícola. Exhiben un amplio espectro de actividades biológicas, incluidas propiedades nematicidas y antifúngicas . Específicamente, estos compuestos han sido efectivos contra Meloidogyne incognita y Rhizoctonia solani, que son amenazas significativas para la seguridad de los cultivos.
Agentes Antibacterianos para la Protección de Cultivos
Estos derivados también han demostrado fuertes efectos antibacterianos sobre Xanthomonas oryzae pv. oryzae (Xoo), que es responsable de la mancha bacteriana de la hoja del arroz . La eficacia de estos compuestos supera la de los agentes tradicionales como el bismertiazol y el cobre tiodiazol, lo que indica su potencial como nuevos agentes antibacterianos para la protección de cultivos.
Investigación Anticáncer
El marco del compuesto, particularmente el anillo de 1,3,4-oxadiazol, es de interés en la investigación del cáncer. La presencia de este grupo en la estructura de un compuesto se ha asociado con la inhibición del crecimiento de células cancerosas, ya que puede interferir con varios procesos celulares .
Desarrollo de Materiales Energéticos
Los oxadiazoles, incluida la variante 1,3,4, son conocidos por su potencial como estructuras centrales de alta energía. Tienen un balance de oxígeno favorable y un calor de formación positivo, lo que los hace adecuados para el desarrollo de materiales energéticos .
Química Medicinal
La versatilidad del anillo de oxadiazol permite que se use como un farmacóforo o un enlace en química medicinal. Puede colocarse estratégicamente para influir en la actividad biológica del compuesto, lo que lleva a posibles aplicaciones en el diseño de nuevos medicamentos .
Ciencia de Materiales
Debido a su estructura heterocíclica estable, los derivados de oxadiazol también se exploran en la ciencia de los materiales. Pueden contribuir al desarrollo de nuevos materiales con propiedades específicas deseadas, como mayor durabilidad o conductividad .
Direcciones Futuras
Oxadiazoles, including “2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide”, have potential for a wide range of applications. They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . Future research could focus on exploring these applications further.
Mecanismo De Acción
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives, which include the compound , have been found to exhibit a broad spectrum of biological activities . They have been utilized in the development of efficient and low-risk chemical pesticides .
Mode of Action
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
It’s worth noting that oxadiazoles have been found to have a wide range of applications, including in the field of medicinal chemistry .
Result of Action
It’s worth noting that certain 1,2,4-oxadiazole derivatives have shown strong antibacterial effects .
Análisis Bioquímico
Biochemical Properties
2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications .
Cellular Effects
2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, it can influence gene expression by binding to specific transcription factors or regulatory elements, thereby affecting the transcriptional activity of target genes. These cellular effects are essential for understanding the compound’s potential therapeutic and toxicological implications .
Molecular Mechanism
The molecular mechanism of 2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is crucial for elucidating the compound’s mode of action and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are important for understanding the compound’s potential therapeutic and toxicological implications .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, the compound may cause toxic or adverse effects, such as cellular damage or altered metabolic activity. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is involved in several metabolic pathways. The compound interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic activity. Understanding these metabolic pathways is essential for elucidating the compound’s mode of action and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide within cells and tissues are important factors that influence its activity and function. The compound may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells. Additionally, the compound’s distribution within tissues can influence its overall efficacy and potential side effects. Understanding these transport and distribution mechanisms is crucial for determining the compound’s therapeutic potential and safety .
Subcellular Localization
The subcellular localization of 2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression. Understanding the subcellular localization is crucial for elucidating the compound’s mode of action and potential therapeutic applications .
Propiedades
IUPAC Name |
2-chloro-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-3-8-9-5(11-3)7-4(10)2-6/h2H2,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWWDKYRWRUCOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1414871.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1414872.png)


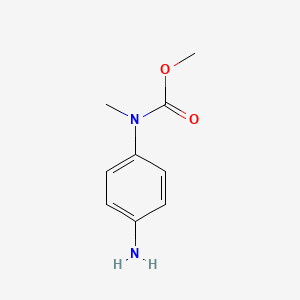

![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
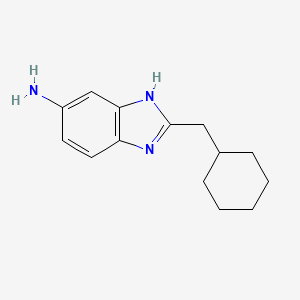

![[5-(4-Methylphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1414888.png)
